molecular formula C19H17N5O B5995932 2-[(6-ethyl-4-methylquinazolin-2-yl)amino]quinazolin-4(1H)-one

2-[(6-ethyl-4-methylquinazolin-2-yl)amino]quinazolin-4(1H)-one

Cat. No.: B5995932
M. Wt: 331.4 g/mol
InChI Key: JOLQIQARNUTRID-UHFFFAOYSA-N
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Description

2-[(6-ethyl-4-methylquinazolin-2-yl)amino]quinazolin-4(1H)-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological and pharmaceutical applications, making them a significant area of research in medicinal chemistry.

Properties

IUPAC Name

2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O/c1-3-12-8-9-16-14(10-12)11(2)20-18(22-16)24-19-21-15-7-5-4-6-13(15)17(25)23-19/h4-10H,3H2,1-2H3,(H2,20,21,22,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOLQIQARNUTRID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(N=C(N=C2C=C1)NC3=NC4=CC=CC=C4C(=O)N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-ethyl-4-methylquinazolin-2-yl)amino]quinazolin-4(1H)-one can be achieved through various methods. One common approach involves the amination and annulation of benzamides and amidines. This method is highly efficient and often employs a copper-mediated tandem C(sp2)–H amination and annulation process . Another method involves visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) .

Industrial Production Methods

Industrial production of quinazolinones, including this compound, typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods for this compound are not widely documented, but they likely follow similar principles to the laboratory-scale synthesis, with adjustments for scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(6-ethyl-4-methylquinazolin-2-yl)amino]quinazolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinazolinone derivatives.

    Reduction: Reduction reactions can modify the quinazolinone ring, leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

2-[(6-ethyl-4-methylquinazolin-2-yl)amino]quinazolin-4(1H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(6-ethyl-4-methylquinazolin-2-yl)amino]quinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(6-ethyl-4-methylquinazolin-2-yl)amino]quinazolin-4(1H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other quinazolinone derivatives.

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